8-(4-Bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one
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Overview
Description
8-(4-Bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Scientific Research Applications
8-(4-Bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit various tyrosine kinases and other molecular targets.
Biological Research: It is used in studies related to its antimicrobial, antifungal, and anti-inflammatory activities.
Chemical Research: The compound serves as a scaffold for the development of new biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the pyrido[2,3-d]pyrimidine ring system, which is a key structural component of the compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-(4-Bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form unsaturated derivatives, such as C5–C6 unsaturated systems.
Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are often carried out in polar solvents under reflux conditions.
Major Products Formed
Oxidation: Formation of C5–C6 unsaturated derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 8-(4-Bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets such as tyrosine kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that are crucial for cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-7-ones: These compounds share a similar core structure and exhibit a range of biological activities, including kinase inhibition and antimicrobial properties.
7-Deazaadenines: These are analogues of adenine with a similar pyrido[2,3-d]pyrimidine structure and are known for their antiviral and anticancer activities.
Uniqueness
8-(4-Bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one is unique due to the presence of the 4-bromobenzyl group, which can be further modified to enhance its biological activity and selectivity. This structural feature distinguishes it from other similar compounds and provides opportunities for the development of novel therapeutic agents.
Properties
IUPAC Name |
8-[(4-bromophenyl)methyl]-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O/c1-10-14-7-8-15(21)20(16(14)19-11(2)18-10)9-12-3-5-13(17)6-4-12/h3-6H,7-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGIQZIXVFCURM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC(=O)N(C2=NC(=N1)C)CC3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437316 |
Source
|
Record name | 8-[(4-Bromophenyl)methyl]-2,4-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145733-62-6 |
Source
|
Record name | 8-[(4-Bromophenyl)methyl]-2,4-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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